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  • Product: 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
  • CAS: 934558-37-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a versatile organoboron compound. Boronic acids and their derivatives are of paramount importance in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide details a robust and efficient protocol for the preparation of the title compound from commercially available starting materials. It also delves into the mechanistic underpinnings of the synthesis and the compound's utility in carbon-carbon bond formation, a cornerstone of pharmaceutical and materials science research.

Introduction

Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in synthetic organic chemistry. Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for a wide array of chemical transformations. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for the construction of biaryl and substituted aromatic structures, which are prevalent motifs in many biologically active molecules and functional materials.

The strategic use of protecting groups for the boronic acid moiety can significantly influence the reactivity, stability, and solubility of the organoboron reagent. The formation of a cyclic ester with a diol, such as 2-methyl-2,4-pentanediol, to yield a 1,3,2-dioxaborinane derivative, offers several advantages. These esters often exhibit enhanced stability towards protodeboronation and can be purified more readily than the corresponding free boronic acids.

This guide focuses on the synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, a valuable building block for introducing the 2-methoxyphenyl group in cross-coupling reactions. The strategic placement of the methoxy group can influence the electronic and conformational properties of the resulting coupled products, making this reagent of particular interest in drug discovery and materials science.

Synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

The synthesis of the title compound is achieved through the esterification of 2-methoxyphenylboronic acid with 2-methyl-2,4-pentanediol. This reaction is typically carried out by refluxing the two starting materials in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product.

Reaction Scheme

G reactant1 2-Methoxyphenylboronic Acid product 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane reactant1->product + reactant2 2-Methyl-2,4-pentanediol reactant2->product water Water product->water -

Caption: General reaction scheme for the synthesis.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • 2-Methoxyphenylboronic acid

  • 2-Methyl-2,4-pentanediol (Hexylene Glycol)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenylboronic acid (1.0 equivalent) and 2-methyl-2,4-pentanediol (1.1 equivalents).

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to allow for efficient stirring and azeotropic removal of water.

  • Azeotropic Dehydration: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Flush the system with an inert gas (nitrogen or argon).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.

Causality Behind Experimental Choices:

  • Excess Diol: A slight excess of 2-methyl-2,4-pentanediol is used to ensure complete conversion of the boronic acid.

  • Azeotropic Removal of Water: The esterification reaction is a reversible equilibrium. By removing the water produced, the equilibrium is shifted towards the formation of the desired dioxaborinane product, leading to higher yields.

  • Inert Atmosphere: While boronic esters are generally stable, using an inert atmosphere minimizes the risk of oxidation or other side reactions, particularly at elevated temperatures.

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the boronic acid and the product.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is essential for its handling, storage, and application in synthesis.

PropertyValue
Molecular Formula C₁₃H₁₉BO₃
Molecular Weight 234.10 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Data not readily available; expected to be high and require vacuum distillation
Melting Point Data not readily available
Solubility Soluble in common organic solvents (e.g., THF, dioxane, toluene, dichloromethane)

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxyphenyl group, the methoxy group protons, and the protons of the 4,4,6-trimethyl-1,3,2-dioxaborinane ring system.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • ¹¹B NMR: The boron NMR spectrum will show a characteristic chemical shift for a tetracoordinate boron atom in the dioxaborinane ring.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the 2-methoxyphenyl group and a variety of organic halides or triflates.

General Suzuki-Miyaura Coupling Workflow

G A Starting Materials (Dioxaborinane, Aryl Halide) E Reaction Mixture A->E B Palladium Catalyst & Ligand B->E C Base C->E D Solvent D->E F Heating E->F G Reaction Workup & Purification F->G H Coupled Product G->H

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Key Considerations for Successful Coupling:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and various palladium(0) and palladium(II) pre-catalysts.

  • Base: A base is required to activate the organoboron species. Common bases include sodium carbonate, potassium carbonate, potassium phosphate, and organic bases such as triethylamine.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.

  • Reaction Temperature: The reaction temperature can vary depending on the reactivity of the coupling partners and the catalyst system used.

The use of the 4,4,6-trimethyl-1,3,2-dioxaborinane derivative can offer improved stability and handling characteristics compared to the free boronic acid, making it a valuable reagent for complex molecule synthesis.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

  • General Handling: Handle 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Fire Hazards: The compound may be flammable. Store away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as it can hydrolyze back to the boronic acid.

Conclusion

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and versatile building block in organic synthesis. Its synthesis via the esterification of 2-methoxyphenylboronic acid with 2-methyl-2,4-pentanediol is a straightforward and efficient process. The resulting dioxaborinane offers enhanced stability, making it an excellent reagent for Suzuki-Miyaura cross-coupling reactions. This guide provides the necessary theoretical and practical knowledge for researchers and scientists to confidently synthesize and utilize this important compound in their drug discovery and materials science endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Wiley-VCH: Weinheim, Germany, 2005. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Boronic Acid Esters. In Organometallics in Synthesis: A Manual; Schmalz, H.-G., Wirth, T., Eds.; Wiley-VCH: Weinheim, Germany, 2012; pp 1-40. [Link]

  • PubChem Compound Summary for CID 584319, 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 11402049, 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

Exploratory

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Reagent in Modern Organic Synthesis Organoboron compounds are foundational to modern carbon-carbon bond formation, with the Suzuki...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Organic Synthesis

Organoboron compounds are foundational to modern carbon-carbon bond formation, with the Suzuki-Miyaura coupling reaction being a cornerstone of this field.[1][2] Boronic acids and their esters are lauded for their stability, low toxicity, and broad functional group tolerance.[1] The choice of the diol used to form the boronic ester can significantly influence the reactivity and stability of the reagent, making compounds like 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane valuable tools for fine-tuning reaction conditions.

Molecular Structure and Physicochemical Properties

The key structural features of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane include the ortho-methoxyphenyl group attached to the boron atom, which is incorporated into a six-membered dioxaborinane ring. This specific arrangement has implications for the compound's reactivity and stability.

PropertyPredicted Value
Molecular Formula C13H19BO3
Molecular Weight 234.10 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like THF, dioxane, and toluene

Synthesis and Purification: A Practical Laboratory Protocol

The synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is most practically achieved through the esterification of 2-methoxyphenylboronic acid with 2-methyl-2,4-pentanediol. This reaction is typically driven by the removal of water, often through azeotropic distillation.

Reaction Mechanism

The esterification proceeds via a dehydration reaction between the boronic acid and the diol. The reaction is reversible, and thus, the removal of water is crucial to drive the equilibrium towards the product.

G reactant1 2-Methoxyphenylboronic Acid intermediate Intermediate Adduct reactant1->intermediate + reactant2 2-Methyl-2,4-pentanediol reactant2->intermediate product 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane intermediate->product - H2O water Water (removed)

Caption: Synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methoxyphenylboronic acid (1.0 eq) and toluene.

  • Addition of Reagents: Add 2-methyl-2,4-pentanediol (1.1 eq) to the flask.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete when no more water is collected.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Characterization and Quality Control

The structure and purity of the synthesized 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons of the 2-methoxyphenyl group, the methoxy protons, and the protons of the trimethyl-dioxaborinane ring.

    • ¹³C NMR will show the corresponding carbon signals.

    • ¹¹B NMR is a valuable tool for characterizing boronic esters, with an expected chemical shift in the range typical for tetracoordinate boron in a dioxaborinane environment.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures.[3][4] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-Pd(II)-X->Transmetalation [Ar'-B(OR)2]-, Base Ar-Pd(II)-Ar'->Reductive\nElimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advantages of the 4,4,6-trimethyl-1,3,2-dioxaborinane Moiety

While pinacol esters are widely used, the 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group can offer several advantages:

  • Modified Reactivity: The electronic and steric properties of the dioxaborinane ring can influence the rate of transmetalation, potentially leading to improved yields or selectivity in certain cases.

  • Stability: Dioxaborinane esters often exhibit different stability profiles towards hydrolysis and purification conditions compared to their pinacol counterparts.[6][7]

  • Solubility: The nature of the diol can affect the solubility of the boronic ester, which can be advantageous for reaction setup and purification.

The presence of the ortho-methoxy group can also play a significant role in the reactivity of the molecule, potentially acting as a coordinating group to the metal center during the catalytic cycle, thereby influencing the reaction's outcome.

Safety and Handling

As with all chemical reagents, 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from moisture, as boronic esters can be susceptible to hydrolysis.

Conclusion

References

  • PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Woods, W. G., & Strong, P. L. (1966). 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane. Journal of the American Chemical Society, 88(19), 4667–4671.
  • Krajcovicova, S., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5586.
  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hall, D. G. (2010).
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Chen, C. H., & Liao, C. C. (2001). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. Journal of the Chinese Chemical Society, 48(1), 103-106.
  • ResearchGate. 2‐Methoxy‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. [Link]

  • Organic Syntheses. Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. [Link]

  • Sarex. 2-(4-Methoxyphenyl)4,6-bis-(2,4-dihydroxyphenyl) -1,3,5-triazine (Appolo-125 (P)). [Link]

  • ResearchGate. Practical methylation of aryl halides by Suzuki-Miyaura coupling. [Link]

  • Pakistan Science Abstracts. Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E)-diethyl (6-(4 -methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-1- yl)phosphonate; application of olefin cross metathesis. [Link]

  • PubChem. 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

  • ResearchGate. The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). [Link]

  • ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]

  • Chemdad. 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. [Link]

Sources

Foundational

Mass Spectrometric Analysis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: A Technical Guide

Introduction Welcome to this in-depth technical guide on the mass spectrometry of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This document is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to this in-depth technical guide on the mass spectrometry of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This document is intended for researchers, scientists, and professionals in drug development who are utilizing boronic acid derivatives in their synthetic and analytical workflows. As a Senior Application Scientist, my goal is to provide not just a procedural outline, but a foundational understanding of the principles governing the mass spectrometric behavior of this specific molecule. We will delve into the "why" behind the "how," ensuring that the protocols described herein are not merely followed, but understood. This guide will cover the essential aspects of sample handling, ionization techniques, and a detailed exploration of the anticipated fragmentation patterns, grounded in the established principles of mass spectrometry and data from analogous structures.

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane belongs to the class of boronic acid esters, which are pivotal reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The 2-methoxyphenyl substituent introduces specific electronic and steric properties that can influence reaction outcomes, making the precise characterization of this compound and its reaction products critical. Mass spectrometry serves as an indispensable tool for this purpose, offering high sensitivity and structural elucidation capabilities.

This guide is structured to provide a logical progression from fundamental concepts to practical application. We will begin with the essential chemical properties and synthetic considerations for the target molecule, as an understanding of potential impurities is paramount for accurate mass spectral interpretation. Subsequently, we will explore the most pertinent ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and their applicability to this analyte. The core of this document will be a detailed predictive analysis of the fragmentation pathways under both ionization conditions, supported by mechanistic reasoning and illustrative diagrams.

Physicochemical Properties and Synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

A thorough understanding of the analyte's properties is the bedrock of any successful mass spectrometric analysis.

PropertyValueSource
Molecular FormulaC₁₃H₁₉BO₃PubChem
Molecular Weight234.10 g/mol PubChem
AppearanceExpected to be a solid or oilN/A
SolubilitySoluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate)N/A

The synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the condensation reaction between 2-methoxyphenylboronic acid and 2-methyl-2,4-pentanediol. This esterification is often carried out in a suitable organic solvent with provision for the removal of water to drive the reaction to completion.

It is crucial to be aware of potential side products and impurities that may arise during synthesis, as these can complicate mass spectral analysis. Common impurities include unreacted starting materials (2-methoxyphenylboronic acid and 2-methyl-2,4-pentanediol), the trimeric anhydride of the boronic acid (boroxine), and potentially regioisomers if the diol is not perfectly symmetric. Chromatographic purification (e.g., column chromatography or preparative HPLC) is recommended to ensure the purity of the analyte prior to mass spectrometric analysis.

Mass Spectrometric Analysis: Ionization Techniques

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each offering distinct advantages.

Electron Ionization (EI)

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive fragmentation.

Advantages for this Analyte:

  • Structural Information: The rich fragmentation pattern provides detailed structural information, acting as a molecular fingerprint.

  • Library Matching: EI spectra are highly reproducible and can be compared against spectral libraries for identification.

Considerations:

  • Molecular Ion Intensity: The molecular ion peak (M⁺) may be weak or even absent due to the extensive fragmentation.

  • Volatility Requirement: The sample must be volatile and thermally stable to be introduced into the high-vacuum source of the mass spectrometer, typically via a gas chromatograph (GC-MS).

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique where ions are generated from a solution by creating a fine spray of charged droplets. It is particularly well-suited for polar and thermally labile molecules.

Advantages for this Analyte:

  • Intact Molecular Ion: ESI typically produces a prominent protonated molecule [M+H]⁺ or adducts with solvent or salt ions (e.g., [M+Na]⁺, [M+K]⁺), allowing for straightforward determination of the molecular weight.

  • LC-MS Compatibility: ESI is the standard ionization source for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), enabling the analysis of complex mixtures and reaction monitoring.

Considerations:

  • Limited Fragmentation: ESI in its standard mode produces minimal fragmentation. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is required.

  • Solvent Dependence: The choice of solvent and additives can significantly impact ionization efficiency. Protic solvents like methanol or acetonitrile with a small amount of acid (e.g., formic acid) are generally preferred for positive ion mode.

Predicted Fragmentation Pathways

As no direct experimental mass spectrum for 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is readily available in the referenced literature, the following sections present predicted fragmentation pathways based on established principles of mass spectrometry and the known fragmentation of analogous structures.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial ionization event will likely involve the removal of an electron from either the aromatic ring or one of the oxygen atoms, which are the sites of highest electron density. The resulting molecular ion (m/z 234) will be energetically unstable and prone to fragmentation.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical: A common initial fragmentation for molecules containing gem-dimethyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a fragment ion at m/z 219 .

  • Cleavage of the Dioxaborinane Ring: The six-membered dioxaborinane ring can undergo various cleavage patterns. A retro-Diels-Alder-type reaction, although less common for saturated rings, could lead to the loss of a neutral molecule of 2-methyl-1-penten-4-one (C₆H₁₀O). Another possibility is the cleavage of the C-O bonds within the ring.

  • Fragmentation of the 2-Methoxyphenyl Group: The methoxy group is a key fragmentation director.

    • Loss of a Methyl Radical: Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical, resulting in a phenoxy-type cation.

    • Loss of Formaldehyde: A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O), a characteristic fragmentation for methoxy-substituted aromatic compounds. This would result in a fragment ion at m/z 204 .

    • Loss of a Methoxy Radical: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃).

  • Formation of the 2-Methoxyphenyl Cation: Cleavage of the B-C bond can lead to the formation of the 2-methoxyphenyl cation at m/z 107 .

Proposed EI Fragmentation Scheme:

EI_Fragmentation M [C₁₃H₁₉BO₃]⁺˙ m/z 234 F1 [C₁₂H₁₆BO₃]⁺ m/z 219 M->F1 - •CH₃ F2 [C₁₂H₁₅BO₂]⁺˙ m/z 204 M->F2 - CH₂O F3 [C₇H₇O]⁺ m/z 107 M->F3 - C₆H₁₂BO₂•

Caption: Predicted EI fragmentation of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.

Electrospray Ionization (ESI) with Tandem Mass Spectrometry (MS/MS)

In ESI-MS, the primary ion observed will likely be the protonated molecule, [M+H]⁺, at m/z 235 . To obtain structural information, Collision-Induced Dissociation (CID) in an MS/MS experiment is necessary. The protonation will likely occur on one of the oxygen atoms.

Key Predicted MS/MS Fragmentation Pathways of [M+H]⁺:

  • Loss of the Diol: A major and highly probable fragmentation pathway for protonated boronic esters is the loss of the neutral diol molecule (2-methyl-2,4-pentanediol, C₆H₁₄O₂). This would result in the formation of the protonated 2-methoxyphenylboronic acid ion at m/z 153 .

  • Fragmentation of the Dioxaborinane Ring: Similar to EI, cleavage of the dioxaborinane ring can occur. The loss of a neutral alkene (isobutylene, C₄H₈) from the ring is a plausible pathway.

  • Fragmentation of the 2-Methoxyphenyl Group: After the initial loss of the diol, the resulting ion (m/z 153) can undergo further fragmentation.

    • Loss of Water: The protonated boronic acid can lose a molecule of water (H₂O) to form a boroxine-like cation.

    • Loss of Methanol: The protonated 2-methoxyphenylboronic acid can potentially lose a molecule of methanol (CH₃OH).

Proposed ESI-MS/MS Fragmentation Scheme:

ESI_MSMS_Fragmentation MH [C₁₃H₂₀BO₃]⁺ [M+H]⁺ m/z 235 F1 [C₇H₉BO₃]⁺ m/z 153 MH->F1 - C₆H₁₄O₂ F2 [C₇H₇BO₂]⁺ m/z 135 F1->F2 - H₂O

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific mass spectrometer being used.

GC-MS (EI) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

LC-MS (ESI) Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 100-500.

    • For MS/MS: Isolate the precursor ion (m/z 235) and apply a collision energy of 10-30 eV to induce fragmentation.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. While direct experimental data for this specific molecule is not widely published, a thorough understanding of the fundamental principles of mass spectrometry and the fragmentation behavior of analogous compounds allows for the construction of reliable predictive models for its fragmentation pathways under both EI and ESI conditions. The provided protocols offer a solid starting point for method development. It is the author's hope that this guide will serve as a valuable resource for researchers and empower them to confidently analyze this and other related boronic acid derivatives, thereby advancing their research and development endeavors.

References

  • PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]

  • Kuznetsov, V. V. (2012). Conformational composition of the 2,4,6-trimethyl-1,3,2-dioxaborinane stereoisomers. Russian Journal of General Chemistry, 82(2), 226-229.
  • Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
Exploratory

An In-Depth Technical Guide to the Preparation of 2-Methoxyphenylboronic Acid Neopentyl Glycol Ester

Foreword: The Strategic Value of Neopentyl Glycol Boronic Esters in Modern Drug Discovery In the landscape of contemporary drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the cons...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Neopentyl Glycol Boronic Esters in Modern Drug Discovery

In the landscape of contemporary drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures, particularly the biaryl scaffolds prevalent in many pharmaceutical agents.[1] The choice of the boron-containing reagent is pivotal to the success of these transformations. While boronic acids have been the traditional workhorses, their inherent propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation can lead to inconsistent reactivity and diminished yields.[2]

Boronic esters have emerged as superior alternatives, offering enhanced stability, solubility, and often, reactivity. Among these, neopentyl glycol esters have carved a niche for themselves. The gem-dimethyl group of the neopentyl moiety provides steric shielding to the boron center, which not only imparts remarkable stability to the ester but can also facilitate more efficient transmetalation in certain catalytic cycles. This guide provides a comprehensive, field-proven methodology for the preparation of 2-methoxyphenylboronic acid neopentyl glycol ester, a versatile building block for accessing a range of medicinally relevant compounds.

Section 1: Mechanistic Underpinnings and Strategic Advantages

The synthesis of 2-methoxyphenylboronic acid neopentyl glycol ester is a straightforward yet elegant esterification reaction. The core transformation involves the condensation of 2-methoxyphenylboronic acid with neopentyl glycol, typically under conditions that facilitate the removal of water to drive the equilibrium towards the product.

The Esterification Reaction

The reaction proceeds by the nucleophilic attack of the hydroxyl groups of neopentyl glycol on the electrophilic boron atom of the boronic acid. This is followed by the elimination of two molecules of water.

Reaction_Mechanism BoronicAcid 2-Methoxyphenylboronic Acid Plus1 + NeopentylGlycol Neopentyl Glycol Product 2-Methoxyphenylboronic Acid Neopentyl Glycol Ester NeopentylGlycol->Product Azeotropic Dehydration Plus2 + Water 2 H₂O

Caption: General schematic of the esterification reaction.

The use of an azeotropic solvent like toluene or benzene is a common strategy to sequester the water byproduct using a Dean-Stark apparatus, thereby ensuring high conversion.[3]

Why Neopentyl Glycol? The Stability and Reactivity Edge

The choice of neopentyl glycol as the protecting group is a deliberate one, offering several advantages over other diols like pinacol:

  • Enhanced Stability: The bulky gem-dimethyl groups of the neopentyl backbone provide significant steric hindrance around the boron atom. This steric shield protects the C-B bond from premature cleavage, particularly protodeboronation, which can be a significant side reaction with less hindered esters.

  • Improved Reactivity in Cross-Coupling: Paradoxically, the stability of the neopentyl glycol ester does not compromise its reactivity in Suzuki-Miyaura coupling. In fact, studies have shown that neopentyl glycol boronic esters can lead to faster reaction times and higher yields compared to their boronic acid counterparts.[4] This is attributed to a more favorable transmetalation step in the catalytic cycle.

  • Crystalline Nature: Many neopentyl glycol boronic esters are crystalline solids, which facilitates their purification by recrystallization and ensures high purity of the final product.

Section 2: Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where each step is rationalized to ensure reproducibility and high yield.

Reagents and Equipment
ReagentGradeSupplierPurpose
2-Methoxyphenylboronic acid≥95%e.g., Sigma-AldrichStarting material
Neopentyl glycol≥99%e.g., Alfa AesarEsterifying agent
TolueneAnhydrouse.g., Fisher ScientificAzeotropic solvent
Anhydrous Magnesium Sulfate (MgSO₄)Reagente.g., VWRDrying agent
HexanesACS Gradee.g., VWRRecrystallization solvent
Ethyl AcetateACS Gradee.g., VWRRecrystallization solvent

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow A 1. Charge Reactor B 2. Azeotropic Reflux A->B Heat to reflux C 3. Reaction Monitoring B->C Collect water D 4. Work-up C->D Cool and filter E 5. Purification D->E Concentrate and recrystallize F 6. Characterization E->F Obtain pure product

Caption: Experimental workflow for the synthesis.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenylboronic acid (10.0 g, 65.8 mmol) and neopentyl glycol (7.2 g, 69.1 mmol, 1.05 equivalents).

    • Expertise & Experience: A slight excess of neopentyl glycol ensures complete conversion of the boronic acid, which can sometimes exist in equilibrium with its boroxine form.

  • Azeotropic Dehydration: Add 150 mL of anhydrous toluene to the flask. Fit the flask with a Dean-Stark apparatus and a condenser.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

    • Trustworthiness: The cessation of water collection is a reliable visual endpoint for the reaction, indicating complete esterification.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may begin to crystallize out of the solution. Filter the mixture through a pad of anhydrous magnesium sulfate to remove any residual water and insoluble impurities.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of a hot hexanes/ethyl acetate mixture. Start with hexanes and add ethyl acetate dropwise until the solid dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Expected Yield and Physical Properties
  • Yield: 85-95%

  • Appearance: White crystalline solid

  • Melting Point: Similar to the pinacol ester, a sharp melting point is expected. For comparison, the pinacol ester melts at 78-80°C.[5]

Section 3: Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized ester.

Spectroscopic Data (Predicted)

The following data are predicted based on the known spectra of 2-methoxyphenylboronic acid pinacol ester and neopentyl glycol.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.75 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H)

    • δ 7.35 (ddd, J = 8.4, 7.6, 1.6 Hz, 1H, Ar-H)

    • δ 6.95 (t, J = 7.6 Hz, 1H, Ar-H)

    • δ 6.88 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 3.75 (s, 4H, OCH₂)

    • δ 1.00 (s, 6H, C(CH₃)₂)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 162.5 (C-OMe)

    • δ 136.0 (Ar-CH)

    • δ 131.0 (Ar-CH)

    • δ 121.0 (Ar-CH)

    • δ 110.5 (Ar-CH)

    • δ ~115 (C-B, this signal is often broad or not observed)

    • δ 72.0 (OCH₂)

    • δ 55.5 (OCH₃)

    • δ 31.8 (C(CH₃)₂)

    • δ 22.0 (C(CH₃)₂)

  • FT-IR (ATR):

    • ~2960 cm⁻¹ (C-H stretch, alkyl)

    • ~1600, 1480 cm⁻¹ (C=C stretch, aromatic)

    • ~1350 cm⁻¹ (B-O stretch)

    • ~1240 cm⁻¹ (C-O stretch, ether)

Section 4: Safety and Handling

As with all laboratory procedures, a thorough risk assessment should be conducted before commencing any work.

  • 2-Methoxyphenylboronic acid: May cause skin and serious eye irritation. May cause respiratory irritation.[6]

  • Neopentyl glycol: Handle in a well-ventilated area.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7] All manipulations should be performed in a well-ventilated fume hood.

Section 5: Application in Suzuki-Miyaura Cross-Coupling

The synthesized 2-methoxyphenylboronic acid neopentyl glycol ester is a ready-to-use reagent for Suzuki-Miyaura cross-coupling reactions. Its enhanced stability and reactivity make it an excellent coupling partner for a wide range of aryl and heteroaryl halides.

Suzuki_Coupling BoronicEster 2-Methoxyphenylboronic Acid Neopentyl Glycol Ester Plus + ArylHalide Ar-X (X = I, Br, Cl) Product 2-Methoxybiaryl ArylHalide->Product Pd Catalyst, Base

Caption: Application in Suzuki-Miyaura cross-coupling.

The use of this stable ester can lead to more consistent and higher-yielding reactions, which is particularly crucial in the context of library synthesis and process development in the pharmaceutical industry.

References

  • Aggarwal, V. K., et al. (n.d.). boronic esters. Organic Syntheses Procedure. Available at: [Link]

  • Cammidge, A. N., et al. (2015). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylboronic acid. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. Available at: [Link]

  • Suzuki, A. (1981). "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst".
  • D'yakonov, V. A., et al. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • Tonk.chem.msu.ru. (n.d.). Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methoxyphenyl Neopentyl Glycol Boronate

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of palladium catalysts for...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist
Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-methoxyphenyl neopentyl glycol boronate. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility in forming carbon-carbon bonds.[1][2] This guide delves into the mechanistic nuances, strategic selection of catalysts and ligands, and detailed, field-proven protocols for both the synthesis of the boronate ester and its subsequent cross-coupling. Special emphasis is placed on overcoming the challenges associated with sterically hindered ortho-substituted substrates, a common motif in pharmacologically active molecules. By leveraging the enhanced stability of the neopentyl glycol boronate ester, this protocol aims to provide a robust and reproducible methodology, minimizing common side reactions like protodeboronation and maximizing product yields.

Introduction: The Strategic Advantage of 2-Methoxyphenyl Neopentyl Glycol Boronate

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool for forging C(sp²)–C(sp²) bonds.[1] Its success is rooted in the mild reaction conditions, exceptional functional group tolerance, and the low toxicity of the organoboron reagents.[2][3][4]

The 2-methoxyphenyl (o-anisyl) moiety is a prevalent structural feature in numerous pharmaceuticals and advanced materials. However, its synthesis via cross-coupling presents a significant challenge due to the steric hindrance imposed by the ortho-methoxy group. This hindrance can impede key steps in the catalytic cycle, leading to lower reaction rates and yields.

To address this, the use of boronic esters, particularly the neopentyl glycol derivative, offers significant advantages over the corresponding boronic acid.[5]

Key Advantages:

  • Enhanced Stability: Neopentyl glycol boronic esters are generally more stable than boronic acids, which can be prone to decomposition and the formation of cyclic trimeric anhydrides (boroxines).[5][6] This stability allows for easier purification via chromatography and longer shelf-life.[5]

  • Resistance to Protodeboronation: A major side reaction in Suzuki-Miyaura couplings is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct.[3][5][7] Boronic esters, by masking the Lewis acidic boron center, are significantly more resistant to this pathway, especially under the basic conditions required for the coupling.[3]

  • Improved Reaction Performance: In many cases, particularly with challenging substrates, boronic esters can lead to faster reaction times and higher isolated yields compared to their boronic acid counterparts.[8]

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9] Understanding this mechanism is critical for rational catalyst selection and reaction optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This oxidizes the palladium center from Pd(0) to a Pd(II) species.[1][9] This is often the rate-determining step of the cycle.[9]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) center. This step requires activation of the boronate by a base.[4] The base (e.g., hydroxide, carbonate) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[4][9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]

For sterically hindered substrates like 2-methoxyphenyl boronate, the reductive elimination step can be particularly slow. The choice of ligand is paramount to overcoming this barrier.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2 + Base) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' ArX Ar-X ArB Ar'-B(OR)2 + Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Catalyst and Ligand Selection: The Key to Success

The choice of palladium source and, more importantly, the supporting ligand is crucial for achieving high efficiency in the coupling of sterically hindered substrates.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligands for Hindered Substrates: Standard ligands like PPh₃ often fail with challenging substrates. The development of bulky, electron-rich phosphine ligands, particularly the "Buchwald ligands," has been a breakthrough.[10] For coupling 2-methoxyphenyl boronates, ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly recommended.[10]

Why these ligands work:

  • Steric Bulk: The large size of these ligands promotes the formation of a coordinatively unsaturated, 12-electron monoligated palladium complex (L-Pd(0)), which is highly active in the oxidative addition step.

  • Electron-Donating Ability: Their electron-rich nature increases the electron density on the palladium center, which facilitates the oxidative addition and, critically, accelerates the final reductive elimination step to release the sterically congested biaryl product.[9]

Catalyst / Ligand SystemTypical SubstratesKey Advantages
Pd(OAc)₂ / SPhos Sterically hindered aryl chlorides and bromidesExcellent activity for ortho-substituted partners, good thermal stability.
Pd₂(dba)₃ / XPhos Unactivated and hindered aryl chloridesHighly versatile and effective for a broad range of challenging couplings.[10]
PdCl₂(dppf) Less hindered aryl and heteroaryl halidesGood general-purpose catalyst, but may be less effective for this specific topic.[11]
Protocol I: Synthesis of 2-Methoxyphenyl Neopentyl Glycol Boronate

This protocol details the esterification of 2-methoxyphenylboronic acid with neopentyl glycol. The reaction is driven to completion by the azeotropic removal of water.

Materials and Equipment:

  • 2-Methoxyphenylboronic acid

  • Neopentyl glycol (1.1 equivalents)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

  • Add toluene to the flask (approx. 0.2-0.5 M concentration relative to the boronic acid).

  • Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (usually 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can often be used directly in the subsequent coupling step. If purification is required, the residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methoxyphenyl neopentyl glycol boronate. The use of a slight excess of neopentyl glycol ensures full conversion of the boronic acid.[8]

Protocol II: Palladium-Catalyzed Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-methoxyphenyl neopentyl glycol boronate with a representative aryl bromide. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

Experimental_Workflow start Start: Assemble Glassware setup Reaction Setup: Add Pd Catalyst, Ligand, Base, and Boronate Ester start->setup inert Seal, Evacuate, and Backfill with Inert Gas (3x) setup->inert add_reagents Add Solvent and Aryl Halide via Syringe inert->add_reagents react Heat to Reaction Temperature (e.g., 80-110 °C) add_reagents->react monitor Monitor Reaction (TLC, GC/MS, LC/MS) react->monitor workup Aqueous Workup: Quench, Extract, Dry monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials and Equipment:

  • 2-Methoxyphenyl neopentyl glycol boronate (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or THF)

  • Schlenk flask or oven-dried reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Heating block or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 eq), SPhos (e.g., 0.04 eq), 2-methoxyphenyl neopentyl glycol boronate (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Through the septum, add the anhydrous solvent (e.g., Dioxane) via syringe, followed by the aryl bromide (1.0 eq).

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80-100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Optimization and Troubleshooting

For challenging couplings, optimization of reaction parameters may be necessary.

ParameterOptionsRationale and Considerations
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFStronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for hindered couplings. The choice of base can significantly impact the rate of transmetalation.[12]
Solvent Dioxane, Toluene, THF, DMF, 2-MeTHFAprotic solvents are standard. Toluene or dioxane are excellent starting points. Sometimes a mixture with water (e.g., 10:1) can accelerate the reaction, but anhydrous conditions are often preferred for boronic esters.[1]
Temperature Room Temp to 120 °CMost Suzuki couplings require heating. Start at 80-100 °C and adjust as needed. Higher temperatures may be required for unreactive aryl chlorides.
Catalyst Loading 0.1 - 5 mol%Lower catalyst loadings are desirable but may require longer reaction times. For difficult couplings, starting with 1-2 mol% is prudent.

Troubleshooting Guide:

  • Low or No Conversion:

    • Cause: Inactive catalyst. Solution: Ensure a strictly inert atmosphere and use anhydrous solvents.

    • Cause: Insufficient temperature. Solution: Increase the reaction temperature.

    • Cause: Inappropriate base/solvent combination. Solution: Screen alternative bases and solvents.

  • Protodeboronation of Starting Material:

    • Cause: Presence of water or other proton sources. Solution: Use rigorously dried reagents and solvents. Ensure the base is anhydrous.

  • Formation of Homocoupled Product (Ar-Ar):

    • Cause: Often occurs at high temperatures or if oxygen is present. Solution: Lower the reaction temperature and ensure a robust inert atmosphere.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of 2-methoxyphenyl neopentyl glycol boronate is a powerful and reliable method for synthesizing sterically congested biaryl compounds. The enhanced stability of the neopentyl glycol boronate ester effectively mitigates common side reactions, while the strategic use of bulky, electron-rich phosphine ligands like SPhos enables efficient coupling even with challenging ortho-substituted partners. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this transformation, enabling the synthesis of complex molecules for pharmaceutical and materials science applications.

References
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC - PubMed Central. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • Buchwald Phosphine Ligands - Merck Millipore. Available at: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Introduction: The Strategic Advantage of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enablin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7][8][9] While boronic acids have traditionally been the workhorses of this transformation, their inherent instability and propensity for side reactions have led to the development of more robust boronic esters.

This application note provides a detailed guide to the use of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling reactions. The 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group offers distinct advantages over the more common pinacol esters, including enhanced stability and, in some cases, improved reactivity. The presence of the ortho-methoxy group on the phenyl ring introduces both steric and electronic factors that can be strategically leveraged for complex molecule synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.

Understanding the Reagent: Physicochemical Properties

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₃H₁₉BO₃PubChem
Molecular Weight 234.10 g/mol PubChem
Appearance White to off-white solid---
Solubility Soluble in common organic solvents (e.g., THF, dioxane, toluene)General Knowledge

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 Ar¹-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 Ar¹-Pd(II)L_n-Ar² transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product ar1_x Ar¹-X ar1_x->oxidative_addition ar2_boronic_ester Ar²-B(OR)₂ ar2_boronic_ester->transmetalation base Base base->transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols: A Step-by-Step Guide

This section provides a general, yet detailed, protocol for the Suzuki-Miyaura coupling of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with an aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water (if using an aqueous base system)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Recommended Reaction Conditions

The optimal conditions will vary depending on the specific aryl halide used. The following table provides a starting point for optimization.

ParameterRecommended ConditionRationale & Considerations
Aryl Halide Aryl Bromide or IodideAryl chlorides are less reactive and may require more active catalysts and harsher conditions.[4]
Boronic Ester 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the often more valuable aryl halide.
Palladium Catalyst 1-5 mol%Higher catalyst loading may be necessary for challenging substrates. Pd(PPh₃)₄ is a good starting point for many applications.
Base 2-3 equivalentsK₂CO₃ is a versatile and cost-effective choice. Cs₂CO₃ or K₃PO₄ may be required for less reactive partners.[10]
Solvent 1,4-Dioxane, Toluene, or THF/Water mixturesThe choice of solvent can significantly impact the reaction rate and yield. A solvent screen is recommended for new substrates.
Temperature 80-110 °CHigher temperatures are generally required to drive the reaction to completion.
Reaction Time 4-24 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal reaction time.
Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₂CO₃, 2.0 equiv.) and the anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the aryl halide). If using a mixed solvent system, add the organic solvent first, followed by the degassed water.

  • Reaction Execution: Vigorously stir the reaction mixture and heat to the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is of high quality and has been stored properly. Consider using a pre-catalyst.
Insufficiently inert atmosphereThoroughly degas the solvent and ensure a good inert atmosphere is maintained throughout the reaction.
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents.
Formation of Homocoupling Byproducts Presence of oxygenImprove the degassing procedure and maintain a strict inert atmosphere.
Protodeborylation of the Boronic Ester Presence of protic impurities or excess waterUse anhydrous solvents and dry reagents. Minimize the amount of water if using an aqueous system.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: The organic solvents used in this reaction are flammable and may be harmful if inhaled or absorbed through the skin. Handle them in a fume hood and away from ignition sources.

  • Bases: The inorganic bases used are corrosive and can cause burns. Handle with care and wear appropriate PPE.

  • Inert Gas: Use inert gases in a well-ventilated area.

Conclusion

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability and predictable reactivity make it an excellent choice for complex synthetic applications. By following the guidelines and protocols outlined in this application note, researchers can effectively utilize this building block to achieve their synthetic goals. Careful optimization of the reaction conditions for each specific substrate is key to obtaining high yields and purity.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to 2-Borono-4,5-dimethoxybenzoic Acid and its Pinacol Ester in Suzuki Reactions.
  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Coley, J. (2016, October 18).
  • García-López, J.-A., & Greaney, M. F. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews, 45(24), 6766-6798.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Thomas, S. P. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Retrieved from [Link]

  • ResearchGate. (2025, September 27).
  • ResearchGate. (2025, August 6). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes.
  • ResearchG
  • National Center for Biotechnology Information. (n.d.). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Retrieved from [Link]

  • ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Introduction: The Strategic Advantage of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a pillar in contemporary organic synthesis, c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in contemporary organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in the construction of biaryl and heteroaryl scaffolds, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, selectivity, and scope of the coupling process.

This guide focuses on a particularly advantageous, yet specialized, boronic ester: 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane . The presence of the ortho-methoxy group on the phenyl ring introduces unique electronic and steric properties that can be strategically leveraged in complex molecule synthesis. Furthermore, the 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group offers distinct stability and reactivity profiles compared to more common boronic acids or pinacol esters.[4]

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive technical overview, field-proven insights into the causality of experimental choices, and detailed, self-validating protocols for employing this versatile reagent in Suzuki-Miyaura coupling reactions with a diverse range of aryl halides.

Core Concepts and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-B(OR)2 2-(2-MeOPh)-dioxaborinane Ar-B(OR)2->Ar-Pd(II)-Ar'(Ln) Base Base Base->Ar-Pd(II)-Ar'(Ln) Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(Ln)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species. This is often the rate-determining step, with the reactivity of the halide following the general trend: I > Br > Cl > F.[5]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center. The nature of the boronic ester and the choice of base are critical for the efficiency of this step.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]

The 2-(2-methoxyphenyl) group can influence the reaction in several ways. The ortho-methoxy group may participate in chelation with the palladium center, potentially stabilizing catalytic intermediates and influencing the rate and selectivity of the reaction. Furthermore, the steric bulk of this group can be advantageous in promoting the reductive elimination step, particularly in the synthesis of sterically congested biaryls.

Scope of Aryl Halides for Coupling

The success of the Suzuki-Miyaura coupling is highly dependent on the nature of the aryl halide. The following provides a general overview of the expected reactivity and considerations for different classes of aryl halides when coupling with 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.

Aryl Iodides and Bromides

Aryl iodides and bromides are generally excellent substrates for Suzuki-Miyaura couplings due to the favorable kinetics of the oxidative addition step.

  • Electron-Rich Aryl Halides: (e.g., those bearing methoxy, alkyl, or amino substituents) are typically highly reactive. The electron-donating groups can enhance the rate of oxidative addition.

  • Electron-Poor Aryl Halides: (e.g., those with nitro, cyano, or carbonyl groups) are also excellent coupling partners. The electron-withdrawing nature of the substituents further activates the aryl halide towards oxidative addition.

  • Sterically Hindered Aryl Halides: (e.g., ortho-substituted systems) can present a challenge. However, the use of bulky, electron-rich phosphine ligands can often overcome this steric hindrance and facilitate high coupling yields.

Aryl Chlorides

Aryl chlorides are more challenging substrates due to the stronger C-Cl bond, which makes the oxidative addition step more difficult. However, significant advances in catalyst systems have made the coupling of aryl chlorides more routine. For successful coupling with aryl chlorides, it is often necessary to employ:

  • Highly active palladium catalysts: Often featuring bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.

  • Higher reaction temperatures: To overcome the higher activation energy of the oxidative addition.

  • Stronger bases: Such as potassium phosphate or cesium carbonate.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with various aryl halides. It is crucial to note that optimization may be required for each specific substrate combination to achieve the highest yields.

Protocol 1: General Procedure for Aryl Bromides and Iodides

This protocol is a robust starting point for a wide range of electron-rich, electron-poor, and moderately hindered aryl bromides and iodides.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl halide, 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Boronic Ester Catalyst Base B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add Degassed Solvent B->C D Heat & Stir (80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to RT E->F G Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Recommended Screening for Challenging Aryl Halides (e.g., Aryl Chlorides or Sterically Hindered Substrates)

For less reactive aryl halides, a systematic screening of catalysts, ligands, bases, and solvents is recommended. The following table outlines a starting point for this optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Toluene110
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane110
3Pd₂(dba)₃ (2)RuPhos (4)K₂CO₃ (2.5)THF80
4Pd(OAc)₂ (2)Buchwald Ligand MixK₃PO₄ (2.5)2-MeTHF100

Notes on Screening:

  • Ligands: Bulky, electron-rich phosphine ligands are often essential for activating aryl chlorides and overcoming steric hindrance.

  • Bases: Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.

  • Solvents: Anhydrous, ethereal solvents are commonly used. The choice of solvent can significantly impact the solubility of the reagents and the reaction rate.

  • Temperature: Higher temperatures are generally required for less reactive aryl halides.

Data Presentation: Expected Outcomes and Troubleshooting

While specific yield data for the coupling of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with a wide array of aryl halides is not extensively documented in a single source, the following table provides a qualitative guide to expected outcomes based on general principles of the Suzuki-Miyaura reaction.

Aryl Halide TypeSubstituentExpected ReactivityTypical Yield Range (%)Notes and Troubleshooting
Aryl IodideElectron-donatingVery High85-98Reactions are often fast. Lower catalyst loading may be possible.
Aryl IodideElectron-withdrawingVery High80-95Generally straightforward.
Aryl BromideElectron-donatingHigh75-90Standard conditions are usually effective.
Aryl BromideElectron-withdrawingHigh70-90Standard conditions are usually effective.
Aryl BromideSterically HinderedModerate to High50-85May require bulky ligands (e.g., SPhos) and higher temperatures.
Aryl ChlorideElectron-withdrawingModerate40-75Requires highly active catalyst systems and elevated temperatures.
Aryl ChlorideElectron-donatingLow to Moderate20-60Most challenging substrates. Extensive optimization of catalyst, ligand, and base is necessary.

Common Troubleshooting:

  • Low Conversion: Increase reaction temperature, use a more active catalyst/ligand system, or switch to a stronger base. Ensure all reagents and solvents are anhydrous and degassed.

  • Side Product Formation (e.g., Homocoupling): Lower the reaction temperature, decrease the catalyst loading, or screen different ligands.

  • Decomposition of Boronic Ester: Ensure the reaction is performed under an inert atmosphere. Some boronic esters can be sensitive to prolonged heating in the presence of water and base.

Conclusion

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a valuable reagent for the synthesis of 2-aryl-2'-methoxybiphenyls and related structures via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic and steric properties offer strategic advantages in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this reagent in their synthetic campaigns. As with any chemical transformation, careful consideration of the specific substrates and judicious optimization of reaction conditions will be key to achieving the desired outcomes.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50 (30), 6722-6737.
  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006, 106 (7), 2651–2710.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling of boronic esters: a survey of the state of the art. Chemical Society Reviews, 2014, 43 (1), 412-443.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211.
  • Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with arylboronic acids in water. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568.
  • Tyrell, J. H.; Guild, J. R.; Östman, M.; Kelly, T. R. A practical guide to Suzuki-Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry, 2013, 9, 1046-1059.
  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58 (48), 9633-9695.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Nuances of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide is designed to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This guide is designed to provide in-depth, practical advice to help you navigate the challenges and optimize the use of this valuable reagent in your synthetic endeavors, with a particular focus on its stability in the presence of water during chemical reactions.

Introduction: Understanding the Reagent

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a versatile organoboron compound, frequently employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its six-membered dioxaborinane ring, derived from 2-methyl-2,4-pentanediol, offers distinct stability advantages over the more common five-membered dioxaborolane (pinacol) esters.[2] However, like all boronate esters, its stability is not absolute, and understanding its behavior in the presence of water is critical for reproducible and high-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane to water compared to its pinacol ester analog?

Q2: Is the presence of water always detrimental in a Suzuki-Miyaura reaction using this boronate ester?

A2: Not necessarily. In many Suzuki-Miyaura reactions, a small amount of water is intentionally added.[2] Water can play a beneficial role by:

  • Facilitating Base Solubility: Many inorganic bases, such as potassium carbonate or potassium phosphate, have limited solubility in organic solvents. Water can aid in their dissolution, promoting a more efficient reaction.

  • Promoting Transmetalation: The presence of hydroxide ions, formed from the base in water, can facilitate the formation of a boronate species ([R-B(OH)3]-), which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[3]

The key is to control the amount of water. Excessive water can lead to significant hydrolysis of the boronate ester, reducing its effective concentration and potentially leading to side reactions.

Q3: What are the visual signs of degradation of my boronate ester during the reaction setup?

A3: While 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a solid at room temperature, signs of degradation in solution or upon prolonged storage can include:

  • Change in Physical Appearance: The crystalline solid may become clumpy or sticky due to the formation of the more polar boronic acid.

  • Incomplete Dissolution: If you observe that your boronate ester is not fully dissolving in the reaction solvent under conditions where it should, it could indicate the presence of the less soluble boronic acid.

  • Phase Separation: In some solvent systems, the formation of the boronic acid may lead to the appearance of an oily or solid precipitate.

It is important to note that a color change in the reaction mixture to black or dark brown upon addition of the palladium catalyst is often normal and indicates the formation of the active Pd(0) species.[4] This should not be mistaken for reagent degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of the Boronate Ester: The boronate ester may have degraded due to excessive water in the reaction or prolonged exposure to ambient moisture.- Use anhydrous solvents and degas them thoroughly. - Dry the base (e.g., K₃PO₄) in an oven before use. - Minimize the time the reaction is open to the atmosphere. - Consider adding a small amount of a drying agent, such as anhydrous MgSO₄, to the reaction mixture (use with caution and ensure compatibility with your specific reaction).
Inefficient Transmetalation: The base may not be strong enough or sufficiently soluble to activate the boronate ester.- If using a carbonate base, consider switching to a stronger base like potassium phosphate (K₃PO₄). - Ensure adequate stirring to promote mixing, especially in biphasic systems. - A carefully controlled amount of water (e.g., a solvent:water ratio of 10:1) can improve base solubility and facilitate transmetalation.[2]
Inconsistent Results Batch-to-Batch Variability in Water Content: Inconsistent levels of adventitious water in solvents, reagents, or from the atmosphere can lead to variable rates of hydrolysis and reaction.- Standardize the source and handling of all reagents and solvents. - Use freshly opened anhydrous solvents. - Consider using a glovebox or Schlenk line techniques for setting up reactions to minimize exposure to air.
Formation of Protodeboronation Byproduct (Anisole) Excessive Base or Water: Harsh basic conditions, especially with prolonged reaction times or high temperatures, can lead to the cleavage of the C-B bond.- Reduce the equivalents of base used. - Screen different bases; sometimes a weaker base can be more effective in preventing this side reaction. - Ensure the reaction is not heated for an unnecessarily long time. Monitor the reaction progress by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific aryl halide.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
  • Sample Preparation: In an NMR tube, dissolve a known amount of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in a deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire a ¹H NMR spectrum to serve as the t=0 reference.

  • Addition of Water: Add a specific volume of D₂O to the NMR tube, cap, and mix thoroughly.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals.[5]

  • Data Analysis: Monitor the decrease in the intensity of the signals corresponding to the dioxaborinane protons and the appearance of new signals corresponding to 2-methoxyphenylboronic acid and 2-methyl-2,4-pentanediol. The rate of hydrolysis can be determined by integrating the relevant peaks over time.

Protocol 3: Analysis of Hydrolysis by GC-MS
  • Sample Preparation: Prepare a solution of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Hydrolysis Induction: To a separate vial, add the boronate ester solution and a controlled amount of water. Allow the mixture to stir for a defined period.

  • Quenching and Extraction: Quench the hydrolysis with a drying agent (e.g., anhydrous sodium sulfate) and filter the solution.

  • GC-MS Analysis: Inject an aliquot of the solution into a GC-MS system.[6]

  • Data Interpretation: Analyze the chromatogram for the appearance of a new peak corresponding to 2-methoxyphenylboronic acid or its dehydration product, and a peak for 2-methyl-2,4-pentanediol. The mass spectra of these peaks can be used for confirmation.

Visualizations

Hydrolysis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Hydrolysis reagent 2-(2-Methoxyphenyl)-4,4,6-trimethyl- 1,3,2-dioxaborinane water 2 H₂O products 2-Methoxyphenylboronic acid + 2-Methyl-2,4-pentanediol reagent->products Hydrolysis

Caption: The hydrolysis of the boronate ester in the presence of water.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_transmetalation pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate transmetalation Transmetalation boronate R²-B(OR)₂ boronate->pd_complex base Base (e.g., OH⁻) base->boronate product R¹-R² pd_intermediate->product reductive_elimination Reductive Elimination product->pd0 Pd(0)L₂ regenerated

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines.... (n.d.). RSC Publishing. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2795.
  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Wang, H., et al. (2024). Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. Organic Letters.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science, 75(3), 285-307.
  • Stella, V. J., & Nti-Addae, K. W. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences, 104(6), 1974-1983.
  • Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. (2024).
  • Kupka, T., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10459-10465.
  • Glavač, D., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1957.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5039-5051.
  • Instrumentation and chemicals. (n.d.). The Royal Society of Chemistry.
  • Kafa, H., et al. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. Journal of Inorganic Biochemistry, 129, 1-7.
  • Nolis, P., et al. (2023). NMR methods for the analysis of mixtures.
  • Eurofins. (n.d.). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry.
  • Morken, J. P., et al. (2022). Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 144(35), 15993-15999.
  • de Souza, D. Z., et al. (2021). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry.
  • Comparison of reactivity of different boron reagents. (n.d.).
  • Allain, C., et al. (2022). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Molbank, 2022(4), M1527.
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Molecular Structures Determined by Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis. (2022). Crossref.
  • 2-PHENYL-1,3,2-DIOXABORINANE. (n.d.). Chemdad.
  • PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(1,3,2-dioxaborinane).
  • de Souza, D. Z., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry.

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with Neopentyl Glycol Boronates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into improving the reaction kinetics for cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into improving the reaction kinetics for cross-coupling reactions, specifically the Suzuki-Miyaura coupling, utilizing neopentyl glycol boronates. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why should I choose a neopentyl glycol boronate over a boronic acid or a pinacol boronate?

A: The choice of a boron reagent is a critical decision that balances reactivity and stability.

  • Compared to Boronic Acids: Neopentyl glycol boronates offer significantly enhanced stability. Boronic acids are prone to dehydration to form boroxines (cyclic trimers), which can complicate stoichiometry, and are susceptible to protodeboronation, especially with sensitive substrates like heteroaromatics.[1][2] Neopentyl glycol esters, being fully protected, are generally stable to storage, handling, and column chromatography, allowing for easier purification and characterization prior to the coupling step.[1]

  • Compared to Pinacol Boronates: While both are common esters, neopentyl glycol boronates often exhibit higher reactivity. In competition experiments, the neopentyl derivative has been shown to be consumed faster than the corresponding pinacol ester, implying greater reactivity in the crucial transmetalation step.[1] This can be attributed to factors like the steric and electronic properties of the diol backbone.

Q2: What is the active species in the coupling reaction? Does the neopentyl glycol boronate react directly?

A: This is a subject of ongoing mechanistic study. There are two primary, non-mutually exclusive pathways for the crucial transmetalation step:

  • Direct Transmetalation (Oxo-Palladium Pathway): The neutral boronic ester reacts directly with a palladium-hydroxide or palladium-alkoxide complex (Ar-Pd-OH or Ar-Pd-OR). This pathway is often favored under conditions where water is present to generate the hydroxide complex from the palladium pre-catalyst and base.[1]

  • Hydrolysis then Transmetalation: The boronic ester first undergoes hydrolysis to the corresponding boronic acid, which is often more reactive.[1] This boronic acid can then participate in the catalytic cycle. In many standard Suzuki-Miyaura conditions that use aqueous bases, some degree of hydrolysis is likely.

Under strictly anhydrous conditions, direct reaction of the ester is the operating mechanism, and specific bases are required to facilitate this.[3]

Q3: Are neopentyl glycol boronates suitable for all types of coupling partners?

A: Yes, they are highly versatile. Neopentyl glycol boronates have been successfully used in a wide range of Suzuki-Miyaura couplings, including the formation of aryl-aryl, aryl-alkenyl, and aryl-heteroaryl bonds. Their stability makes them particularly useful when the boronate needs to be carried through multiple synthetic steps before the final coupling.[1]

Troubleshooting Guide for Sluggish Reactions

A slow or stalled coupling reaction is a common issue. The following guide breaks down potential problems by reaction component and offers targeted solutions.

Issue 1: Inefficient Transmetalation of the Boronate

The transfer of the organic group from boron to palladium is often the rate-limiting step. The stability that makes neopentyl glycol boronates advantageous can also translate to slower kinetics compared to boronic acids.

Symptoms:

  • Slow consumption of starting materials (boronate and/or halide).

  • Low product yield even after extended reaction times.

  • Significant amounts of unreacted boronate recovered.

Causality & Solutions:

The core issue is the insufficient activation of either the boron or palladium partner to facilitate transmetalation.

G cluster_0 Problem: Sluggish Reaction cluster_1 Component Analysis cluster_2 Solutions Start Reaction Stalled/Slow Base Evaluate Base & Conditions Start->Base Catalyst Assess Catalyst/Ligand System Start->Catalyst Boronate Check Boronate Quality Start->Boronate Anhydrous Switch to Anhydrous Conditions (e.g., TMSOK base) Base->Anhydrous If water-sensitive or for rate boost Aqueous Optimize Aqueous Base (e.g., Cs2CO3, K3PO4) Base->Aqueous For standard conditions Ligand Change Ligand (e.g., Buchwald-type) Catalyst->Ligand If catalyst deactivation is suspected Temp Increase Temperature Catalyst->Temp Solvent Change Solvent (e.g., Dioxane, Toluene, 2-MeTHF) Catalyst->Solvent

Caption: Troubleshooting workflow for slow couplings.

For a significant kinetic boost, moving to a completely anhydrous, homogeneous system can be transformative. The base potassium trimethylsilanolate (TMSOK) is particularly effective.

  • Mechanism of Action: TMSOK reacts with the neopentyl glycol boronate to form a tetracoordinate "ate" complex. This sp3-hybridized boronate is significantly more nucleophilic than the neutral sp2-hybridized ester, dramatically accelerating transmetalation.[1][3] This avoids the need for water and the often poorly understood biphasic reaction media of aqueous systems.

  • Key Advantages:

    • Rate Acceleration: Reaction times can be reduced by over 10-fold compared to traditional aqueous base systems.[3]

    • Homogeneous System: The reaction mixture is a clear solution, improving reproducibility and simplifying kinetic monitoring.

    • Improved Yields: By accelerating the desired coupling, side reactions like protodeboronation are often minimized, leading to higher isolated yields.[3]

If anhydrous conditions are not feasible, systematic optimization of the base and solvent is crucial.

  • Base Selection:

    • Strong, Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Their greater basicity and solubility in the limited aqueous phase can more effectively generate the active Ar-Pd-OH species.

    • Hard vs. Soft Bases: For suppressing competitive reactions during Miyaura borylation (which shares mechanistic steps), hard Lewis bases like potassium acetate were found to be effective.[1] This principle can sometimes be extended to the coupling step itself.

  • Solvent Choice:

    • Aprotic Polar Solvents: Dioxane, THF, 2-MeTHF, and toluene are common choices. The solvent must effectively dissolve the organometallic intermediates. A solvent screen is often a valuable empirical exercise.

    • Water Content: A small amount of water is necessary in traditional systems to generate the active palladium hydroxide. Typically, a solvent-to-water ratio of 10:1 to 4:1 is a good starting point.

Issue 2: Catalyst Deactivation or Low Activity

Symptoms:

  • Reaction starts but does not go to completion.

  • Formation of palladium black.

  • Side reactions like homocoupling of the boronate are observed.

Causality & Solutions:

The active Pd(0) catalyst can be sensitive and prone to deactivation. The choice of ligand is paramount to stabilizing the catalyst and promoting the desired reaction steps (oxidative addition and reductive elimination).

Suzuki_Cycle Simplified Suzuki-Miyaura Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)(R)L_n OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination (+ Ar-R) Boronate R-B(neop) + Base (e.g., OH⁻, TMSOK) ActiveBoronate [R-B(neop)(Base)]⁻ Boronate->ActiveBoronate ActiveBoronate->OA_Complex Transmetalation Partner

Caption: The ligand (L) stabilizes Pd and facilitates each step.

  • Ligand Selection: For challenging couplings with stable boronates, electron-rich, bulky phosphine ligands are the gold standard.

    • Buchwald-type Ligands: SPhos, XPhos, and RuPhos are excellent starting points. They promote fast oxidative addition and reductive elimination while stabilizing the monomeric Pd(0) species, preventing aggregation into palladium black.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SImes can also be highly effective, offering strong σ-donation and thermal stability.

  • Pre-catalyst Choice: Using modern, air-stable pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) ensures the reliable and stoichiometric formation of the active Pd(0) catalyst in solution, improving reproducibility.

Experimental Protocols

Protocol 1: High-Speed Anhydrous Coupling using TMSOK

This protocol is adapted from methodologies demonstrated to dramatically accelerate couplings of boronic esters.[3]

Materials:

  • Neopentyl glycol boronate (1.0 equiv)

  • Aryl/vinyl halide (1.1 equiv)

  • Potassium trimethylsilanolate (TMSOK) (1.5 equiv)

  • Pd-P(t-Bu)₃-G3 pre-catalyst (2 mol %)

  • Anhydrous THF (to 0.2 M)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the neopentyl glycol boronate, aryl halide, and Pd-P(t-Bu)₃-G3 pre-catalyst.

  • Add anhydrous THF via syringe to dissolve the solids.

  • In a separate flask under an inert atmosphere, dissolve the TMSOK in anhydrous THF.

  • Add the TMSOK solution to the reaction mixture dropwise at room temperature. Note: The reaction can be exothermic.

  • Stir the reaction at room temperature for 3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Reaction Conditions
ParameterStandard Aqueous ProtocolHigh-Speed Anhydrous ProtocolRationale for Improvement
Boron Reagent Neopentyl Glycol BoronateNeopentyl Glycol BoronateConstant
Base K₃PO₄ or Cs₂CO₃Potassium Trimethylsilanolate (TMSOK)TMSOK forms a highly nucleophilic 'ate' complex, accelerating transmetalation.[3]
Solvent Dioxane/Water (e.g., 5:1)Anhydrous THFA homogeneous system avoids phase-transfer limitations and improves reproducibility.
Temperature 80-110 °CRoom TemperatureIncreased reactivity from the 'ate' complex allows for significantly milder conditions.
Typical Time 12-24 hours1-3 hoursDirect activation of the boronate provides a more efficient kinetic pathway.[3]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(34), 10735–10748. [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Czapik, A., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Molecules, 26(19), 5824. [Link]

  • Zheng, S., et al. (2021). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Communications Chemistry, 4(1), 1-8. [Link]

Sources

Optimization

Navigating the Post-Suzuki Landscape: A Technical Guide to Boron Impurity Removal

Welcome to the Technical Support Center for Post-Suzuki Coupling Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of rem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Post-Suzuki Coupling Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing boron-containing impurities from their reaction mixtures. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds. However, the very utility of its boronic acid or ester coupling partners presents a downstream purification hurdle. This resource provides in-depth, field-proven insights and troubleshooting strategies to ensure the pristine purity of your target compounds, a non-negotiable in pharmaceutical and materials science.

The Criticality of Boron Removal

Residual boron species, including unreacted boronic acids, boronic esters, and their degradation byproducts, can interfere with subsequent synthetic steps, compromise the biological activity of target molecules, and pose toxicological risks in active pharmaceutical ingredients (APIs). Therefore, their effective removal is paramount. This guide will explore the most effective methods for boron impurity mitigation, explaining the causality behind experimental choices to empower you with a robust understanding of the purification process.

Troubleshooting and FAQs: Your Guide to a Clean Suzuki Product

This section addresses common issues encountered during the removal of boron impurities in a practical question-and-answer format.

Liquid-Liquid Extraction: The First Line of Defense

Question: My initial aqueous workup isn't removing all the boronic acid impurities. How can I optimize my liquid-liquid extraction protocol?

Answer: Standard aqueous washes are often insufficient, especially for more lipophilic boronic acids. The key is to exploit the acidic nature of boronic acids (pKa ≈ 9-10)[1].

Expert Insight: The Lewis acidic boron center readily complexes with Lewis bases. By manipulating the pH of the aqueous phase, we can significantly enhance the partitioning of boronic acid impurities out of the organic layer.

Recommended Protocol: Base-Wash Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Water Wash: Wash the organic layer with deionized water to remove bulk inorganic salts.

  • Basic Wash: Perform multiple washes with a basic aqueous solution. A 1-2 M solution of sodium hydroxide (NaOH) is a common choice[2]. The base deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Tip: If an emulsion forms during the basic wash, adding more brine and allowing the mixture to stand can help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.

Visualizing the Workflow: Liquid-Liquid Extraction

G start Crude Reaction Mixture in Organic Solvent wash1 Wash with Deionized Water start->wash1 wash2 Wash with 1-2 M Aqueous NaOH (Repeat as needed) wash1->wash2 wash3 Wash with Brine wash2->wash3 impurities Aqueous Waste (contains boronate salts) wash2->impurities dry Dry over Anhydrous Agent wash3->dry concentrate Filter and Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for basic liquid-liquid extraction to remove boronic acid impurities.

Scavenger Resins: A Targeted Approach for Stubborn Impurities

Question: Basic extraction is still leaving trace amounts of boron. What's a more targeted method for highly sensitive substrates or for achieving ultra-high purity?

Answer: Scavenger resins are an excellent choice for selectively removing residual boronic acids, especially at low concentrations. These solid-supported reagents offer high selectivity and ease of removal through simple filtration.

Expert Insight: The most effective scavenger resins for boronic acids are those functionalized with diol or amine groups, which form stable complexes with the boron atom. N-methylglucamine-functionalized resins are particularly effective due to the presence of multiple hydroxyl groups that can chelate boron.

Table 1: Comparison of Common Boron Scavenger Resins

Resin Functional GroupBinding MechanismAdvantagesDisadvantages
N-methylglucamine Covalent complexation with the diol moietyHigh capacity and selectivity for boronic acids.Can be slower than other methods.
Diethanolamine Formation of a stable boronate complex[3][4][5][6].Effective for a wide range of boronic acids.May require optimization of reaction time and temperature.
Tris(2-aminoethyl)amine (TREN) Lewis acid-base interactionCan also scavenge residual palladium.May have lower capacity for boron compared to diol-based resins.

Recommended Protocol: Batch Scavenging

  • Resin Selection: Choose a suitable scavenger resin based on the properties of your boronic acid impurity and desired purity level.

  • Solvent: Dissolve the crude product in a solvent that swells the resin and in which the product is soluble (e.g., THF, DCM, or methanol).

  • Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of residual boronic acid) to the solution.

  • Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitoring the reaction progress by TLC or LC-MS is recommended.

  • Filtration: Filter off the resin and wash it with the solvent used for the scavenging.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Tip: If scavenging is incomplete, consider increasing the equivalents of resin, extending the reaction time, or gently heating the mixture (if your product is thermally stable).

Visualizing the Workflow: Scavenger Resin Purification

G start Crude Product in Solution add_resin Add Scavenger Resin start->add_resin agitate Agitate at Room Temperature add_resin->agitate filter Filter to Remove Resin agitate->filter concentrate Concentrate Filtrate filter->concentrate resin_waste Resin with Bound Boron Impurities filter->resin_waste product Purified Product concentrate->product

Caption: Batch scavenging workflow for the removal of boron impurities.

Chromatography: The Workhorse of Purification

Question: My product and the boronic acid impurity have very similar polarities. How can I achieve good separation using column chromatography?

Answer: While challenging, chromatographic separation is often achievable with careful optimization of the stationary and mobile phases.

Expert Insight: Boronic acids can interact strongly with the silica gel surface, leading to tailing and poor separation. Modifying the mobile phase or using a different stationary phase can mitigate these effects.

Strategies for Chromatographic Separation:

  • Normal-Phase Chromatography (Silica Gel):

    • Solvent System: For non-polar to moderately polar compounds, a gradient elution with a hexane/ethyl acetate system is a good starting point.

    • Additive for Tailing Reduction: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase can help to reduce tailing by competing with the boronic acid for active sites on the silica.

    • Dry Loading: For compounds with limited solubility in the initial mobile phase, dry loading onto silica gel can improve resolution[7].

  • Reverse-Phase Chromatography (C18):

    • Ideal for Polar Compounds: This is often the method of choice for purifying highly polar boronic acids and their corresponding Suzuki products.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is typically used.

Troubleshooting Tip: If co-elution is a persistent issue, consider derivatizing the boronic acid impurity. For example, complexation with diethanolamine can significantly alter its polarity, facilitating easier separation[3][4][5][6].

Recrystallization: The Art of Purification

Question: I have a solid product. Can I use recrystallization to remove boronic acid impurities?

Answer: Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found[8][9][10].

Expert Insight: The principle of recrystallization relies on the difference in solubility between the desired product and the impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at all temperatures.

Recommended Protocol: Recrystallization

  • Solvent Screening: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Tip: If no single solvent is ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Dissolve the compound in the "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy, then heat until it is clear again before cooling.

Analytical Verification of Boron Removal

Confirming the absence of boron impurities is a critical final step. While NMR can sometimes detect significant levels of boronic acids, more sensitive techniques are often required for trace analysis in pharmaceutical applications.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace elemental impurities, including boron, in APIs. It offers very low detection limits[11][12].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile boronic esters or after derivatization of boronic acids[11].

  • High-Performance Liquid Chromatography (HPLC): With the right column and mobile phase, HPLC can be used to separate and quantify boronic acid impurities, especially those with a chromophore.

Conclusion

The removal of boron impurities post-Suzuki coupling is a multifaceted challenge that requires a systematic and informed approach. By understanding the chemical properties of boronic acids and the principles behind each purification technique, researchers can develop robust and efficient workflows. This guide provides a foundation of knowledge and practical protocols to help you navigate the purification process with confidence, ensuring the integrity and purity of your valuable synthetic products.

References

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 1). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025, February 6). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Purolite™ Resins Product Guide. (2025, October 13). Ecolab. Retrieved January 26, 2026, from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Metal Scavenger User Guide. (n.d.). Biotage. Retrieved January 26, 2026, from [Link]

  • Boron chemicals in diagnosis and therapeutics. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011, March 30). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Process for preparing biaryl compounds. (n.d.). Google Patents.
  • Advances in Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025, August 5). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Suzuki purification problem. (2018, November 5). Reddit. Retrieved January 26, 2026, from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved January 26, 2026, from [Link]

  • Purification of boronic acids? (2017, December 19). Reddit. Retrieved January 26, 2026, from [Link]

  • Complex Formation Between Boric Acid and Triethanolamine in Aqueous Solutions. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 26, 2026, from [Link]

  • Quantification of residual organic bases in an active pharmaceutical ingredient using mixed-mode chromatography and UV detection. (2024, February 22). PubMed. Retrieved January 26, 2026, from [Link]

  • Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • HELP: Purifying boronic acids sucks. (2025, November 8). Reddit. Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 26, 2026, from [Link]

  • Assay of active pharmaceutical ingredients in drug products based on relative response factors: Instrumentation insights and practical considerations. (2021, February 5). PubMed. Retrieved January 26, 2026, from [Link]

  • Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. (2024, May 29). National Institutes of Health. Retrieved January 26, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Arylboron Reagents: Evaluating the Efficiency of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

For the modern chemist engaged in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern chemist engaged in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The success of this Nobel Prize-winning reaction hinges on the judicious selection of the organoboron reagent.[3] While traditional arylboronic acids have been the workhorses of this transformation, their inherent instability and propensity for side reactions, such as protodeboronation, have driven the development of more robust alternatives.[2]

This guide provides an in-depth comparison of various classes of arylboron reagents, with a specific focus on evaluating the potential efficiency of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. We will dissect the structural nuances of this reagent and compare its projected performance against established alternatives like arylboronic acids, pinacol boronate esters (pinB), and N-methyliminodiacetic acid (MIDA) boronate esters.

The Landscape of Arylboron Reagents: A Primer

The choice of an arylboron reagent is a critical parameter that dictates not only the reaction's success but also its practicality in terms of handling, purification, and storage. The ideal reagent offers a balance of high reactivity in the catalytic cycle and stability on the shelf.

  • Arylboronic Acids (ArB(OH)₂): These are the most traditional reagents, prized for their high atom economy and reactivity.[1] However, they are often crystalline solids that can be challenging to purify and are susceptible to dehydration to form cyclic boroxines. More critically, under certain reaction conditions, they can undergo facile protodeboronation, leading to reduced yields.[2]

  • Aryl Pinacol Boronate Esters (ArBpin): By converting the boronic acid to an ester, typically with pinacol, stability is significantly enhanced.[1][4] These reagents are generally less prone to protodeboronation, are often liquids or low-melting solids soluble in organic solvents, and are compatible with standard purification techniques like column chromatography.[4]

  • Aryl MIDA Boronate Esters (ArB-MIDA): Developed by Burke and coworkers, MIDA boronates represent a paradigm shift in controlling reactivity.[5] The trivalent N-methyliminodiacetic acid ligand renders the boron center sp³-hybridized and exceptionally stable, effectively "masking" its reactivity.[5] The corresponding boronic acid can be slowly released under mild basic conditions, a feature that is particularly advantageous for iterative cross-coupling strategies and for handling otherwise unstable heteroarylboronic acids.[6][7]

Dissecting 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

While direct, head-to-head comparative data for this specific reagent is not abundant in peer-reviewed literature, we can infer its performance characteristics by analyzing its two key structural features: the 4,4,6-trimethyl-1,3,2-dioxaborinane ring and the ortho-methoxyphenyl group .

  • The Dioxaborinane Ring: Unlike the five-membered dioxaborolane ring of pinacol esters, this reagent features a six-membered ring derived from 4-methyl-2,4-pentanediol. This structural difference can influence both steric hindrance around the boron atom and the B-O bond electronics, which are critical factors in the transmetalation step.[3] Six-membered rings are generally less strained than five-membered rings, which could affect their stability and the ease of formation of the active "ate" complex required for transmetalation.[8]

  • The ortho-Methoxyphenyl Group: The presence of a methoxy group at the ortho position is arguably the most significant feature. This group can act as a hemilabile ligand, capable of intramolecularly coordinating to the palladium center during the catalytic cycle. This coordination can pre-organize the transition state for transmetalation, potentially accelerating this often rate-limiting step and enhancing overall reaction efficiency, especially at lower catalyst loadings.

Comparative Performance Analysis

To provide a quantitative perspective, the following table summarizes typical performance characteristics of the major classes of arylboron reagents. The data for 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a projection based on mechanistic principles and data from analogous systems.

Arylboron Reagent Typical Yields Stability (Shelf & Chromatography) Key Advantages Key Disadvantages
Arylboronic Acids Good to ExcellentLow to ModerateHigh atom economy, high reactivity.Prone to protodeboronation and boroxine formation.[2]
Aryl Pinacol Boronates ExcellentHighGood stability, soluble in organic solvents, commercially available.[1][4]Less atom-economical than boronic acids.
Aryl MIDA Boronates ExcellentVery HighExceptional stability, enables iterative coupling, slow release of boronic acid.[5][6]Requires an extra deprotection step, lower atom economy.
2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (Projected) ExcellentHighEnhanced stability (ester), potential for accelerated transmetalation via o-methoxy coordination.Less common diol, potential for steric hindrance from the dioxaborinane ring.

Kinetic studies on various boronic esters have revealed that the rate of transmetalation is highly dependent on the electronic properties of the diol backbone.[3] Both electron-rich (like glycol esters) and electron-deficient (like catechol esters) esters have been shown to accelerate transmetalation compared to the parent boronic acid.[3] It is plausible that the alkyl-substituted dioxaborinane ring of our target reagent would behave similarly to other electron-rich aliphatic esters, leading to enhanced reaction rates.[3]

Visualizing the Reagents and the Suzuki-Miyaura Cycle

To better understand the players involved, the structures of the compared arylboron reagents are presented below.

G cluster_0 Classes of Arylboron Reagents BoronicAcid Arylboronic Acid (Ar-B(OH)₂) PinacolEster Aryl Pinacol Boronate (Ar-Bpin) MIDA_Ester Aryl MIDA Boronate (Ar-B-MIDA) TargetReagent 2-(2-Methoxyphenyl)-4,4,6-trimethyl -1,3,2-dioxaborinane

Caption: Structures of common arylboron reagents.

The efficiency of these reagents is determined by their behavior within the Suzuki-Miyaura catalytic cycle, particularly during the transmetalation step.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Catalyst Regeneration Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-Ar' Ln Transmetalation Ar-Pd(II)-Ar' Ln->Pd(0)Ln Reductive Elimination ArAr Ar-Ar' Ar-Pd(II)-Ar' Ln->ArAr Ar-B(OR)₂ Ar'-B(OR)₂ Ar-B(OR)₂->Ar-Pd(II)-X Ln Base Base (e.g., OH⁻) Base->Ar-Pd(II)-X Ln ArX Ar-X ArX->Ar-Pd(II)-X Ln

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for a cross-coupling reaction using a boronate ester like 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of an aryl bromide with an arylboronate ester.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, 10:1 v/v, 0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), the arylboronate ester (1.2 equiv), the palladium catalyst (e.g., 2 mol%), and the base (e.g., 2.5 equiv).

    • Rationale: Using a slight excess of the boronate ester ensures complete consumption of the potentially more valuable aryl halide. The choice of catalyst and base is crucial and often requires optimization for specific substrates.[9]

  • Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen, and removing air prevents catalyst degradation and ensures high catalytic activity.

  • Solvent Addition: Add the degassed solvent system via syringe.

    • Rationale: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is another critical step to minimize oxygen in the reaction. The presence of water is often necessary to facilitate the formation of the hydroxo-palladium complex and the boronate "ate" complex, which are key intermediates in the transmetalation step.[3][8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

    • Rationale: Heating provides the necessary activation energy for the reaction. Reaction times can vary from a few minutes to several hours depending on the reactivity of the coupling partners.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

    • Rationale: The stability of boronate esters and their byproducts to silica gel simplifies purification compared to reactions involving boronic acids.[4]

Conclusion and Outlook

While boronic acids remain relevant, the superior stability and handling characteristics of boronate esters have cemented their role in modern organic synthesis. MIDA boronates offer an unparalleled level of control for complex, multi-step syntheses.

Based on mechanistic principles, 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane emerges as a promising reagent that combines the proven stability of a boronate ester with a potentially powerful structural feature—an ortho-coordinating group. The 2-methoxy substituent is well-positioned to accelerate the rate-limiting transmetalation step through intramolecular assistance, potentially allowing for lower catalyst loadings and milder reaction conditions. While further empirical studies are needed to quantify its efficiency against benchmark reagents like pinacol esters, its design principles suggest it is a highly effective and valuable tool for challenging Suzuki-Miyaura cross-coupling reactions. Researchers are encouraged to consider this reagent, particularly in cases where sluggish coupling is observed with standard boronic acids or esters.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8572–8589. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Thomas, D. A., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 9(12), 11073–11079. [Link]

  • Ahmed, M., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 67. [Link]

  • PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem Compound Summary for CID 11402049. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Dennis, G. P., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(29), 9223–9234. [Link]

  • PubChem. 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane). PubChem Compound Summary for CID 61764. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(10), 3991-4008. [Link]

  • Knapp, D. M., et al. (2012). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 45(4), 1836–1841. [Link]

  • Lee, D. W., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6678–6681. [Link]

  • Bellina, F., et al. (2000). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 65(9), 2810–2821. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Journal of the American Chemical Society, 131(41), 14934–14943. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

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2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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